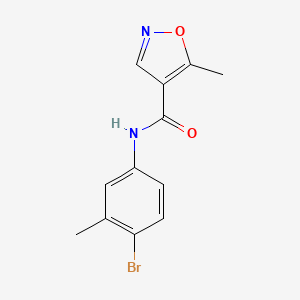
N-(4-Bromo-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, as well as a carboxamide group attached to the isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoxazole derivative is reacted with an amine or ammonia in the presence of a coupling agent like carbodiimide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or under catalytic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring, as well as the isoxazole and carboxamide functionalities, contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxamide can be compared with other isoxazole derivatives and brominated phenyl compounds:
Similar Compounds: N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide, 4-Bromo-3-methylacetanilide, and methyl (4-bromo-3-methylphenyl)carbamate.
Uniqueness: The presence of both the isoxazole ring and the carboxamide group, along with the specific substitution pattern on the phenyl ring, distinguishes this compound from others
Propriétés
Numéro CAS |
61643-47-8 |
|---|---|
Formule moléculaire |
C12H11BrN2O2 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-9(3-4-11(7)13)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
VZVQQETYTMEXAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















